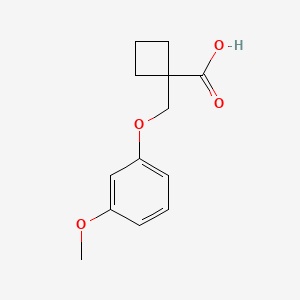
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride is a heterocyclic compound containing an azetidine ring. Azetidines are four-membered saturated heterocycles containing one nitrogen atom. This compound is of significant interest in organic and medicinal chemistry due to its unique structural features and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-ylidene)acetate hydrochloride typically begins with the preparation of the starting material, (N-Boc-azetidin-3-ylidene)acetate. This is achieved through the Horner–Wadsworth–Emmons reaction of azetidin-3-one, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The resulting product undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes described above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride undergoes several types of chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the α,β-unsaturated ester, forming heterocyclic amino acid derivatives.
Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids to form novel heterocyclic compounds.
Common Reagents and Conditions
Aza-Michael Addition: Typically involves the use of DBU as a catalyst and acetonitrile as the solvent at elevated temperatures (e.g., 65°C).
Suzuki–Miyaura Cross-Coupling: Involves the use of palladium catalysts and boronic acids under standard cross-coupling conditions.
Major Products
The major products formed from these reactions include various 3-substituted 3-(acetoxymethyl)azetidines and other heterocyclic amino acid derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl 2-(azetidin-3-ylidene)acetate hydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The azetidine ring’s unique structural features may contribute to its biological activities by facilitating interactions with enzymes, receptors, and other biomolecules .
Comparación Con Compuestos Similares
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-(oxetan-3-ylidene)acetate: Contains an oxetane ring instead of an azetidine ring.
Azetidine derivatives: Various azetidine-containing compounds with different substituents and functional groups.
Pyrrolidine, piperidine, and morpholine derivatives: Other NH-heterocyclic compounds with different ring sizes and structures.
The uniqueness of this compound lies in its specific azetidine ring structure, which imparts distinct chemical and biological properties compared to other heterocyclic compounds .
Propiedades
Fórmula molecular |
C6H10ClNO2 |
|---|---|
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
methyl 2-(azetidin-3-ylidene)acetate;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-9-6(8)2-5-3-7-4-5;/h2,7H,3-4H2,1H3;1H |
Clave InChI |
NCYVLUNNKUYSMA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C1CNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


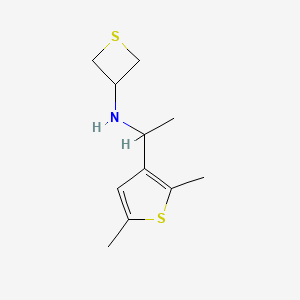
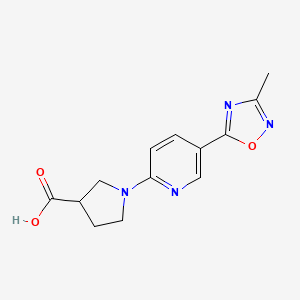
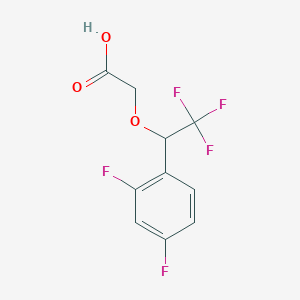
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)

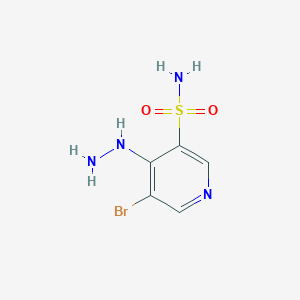
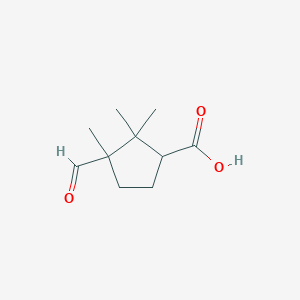
![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
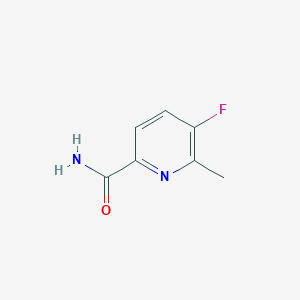

![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)
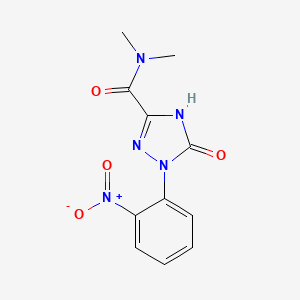
![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
